molecular formula C6H16Cl2N2O2 B1628361 DL-Lysine-2-13C dihydrochloride CAS No. 286437-17-0

DL-Lysine-2-13C dihydrochloride

Cat. No.: B1628361
CAS No.: 286437-17-0
M. Wt: 220.1 g/mol
InChI Key: JBBURJFZIMRPCZ-XLCWSWKCSA-N
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Description

DL-Lysine-2-13C dihydrochloride is a stable isotope-labeled compound used in various scientific research fields. It is a derivative of lysine, an essential amino acid that plays a crucial role in protein synthesis and metabolism. The compound is labeled with carbon-13, a stable isotope, which makes it useful in tracing metabolic pathways and studying biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

DL-Lysine-2-13C dihydrochloride is synthesized by incorporating carbon-13 into the lysine molecule. The synthetic route typically involves the use of labeled precursors that introduce the carbon-13 isotope into the lysine structure. The reaction conditions are carefully controlled to ensure high isotopic purity and yield .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using labeled carbon sources. The process includes multiple steps of purification to achieve the desired isotopic enrichment and chemical purity. The compound is then converted into its dihydrochloride salt form for stability and ease of handling .

Chemical Reactions Analysis

Types of Reactions

DL-Lysine-2-13C dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various derivatives of lysine, such as oxo-lysine, hydroxy-lysine, and substituted lysine derivatives. These products are useful in studying the biochemical pathways and interactions of lysine in biological systems .

Scientific Research Applications

DL-Lysine-2-13C dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in studying metabolic pathways and reaction mechanisms.

    Biology: Helps in understanding protein synthesis and metabolism.

    Medicine: Used in diagnostic imaging and studying disease mechanisms.

    Industry: Employed in the production of labeled compounds for research and development.

Mechanism of Action

The mechanism of action of DL-Lysine-2-13C dihydrochloride involves its incorporation into metabolic pathways where lysine is utilized. The carbon-13 label allows researchers to trace the movement and transformation of lysine in biological systems. This helps in understanding the molecular targets and pathways involved in lysine metabolism .

Comparison with Similar Compounds

Similar Compounds

    DL-Lysine-1,2-13C2 dihydrochloride: Another isotope-labeled lysine compound with two carbon-13 labels.

    L-Lysine-2-13C dihydrochloride: A labeled compound with a single carbon-13 label in the L-isomer of lysine.

Uniqueness

DL-Lysine-2-13C dihydrochloride is unique due to its specific labeling at the carbon-2 position, which provides distinct advantages in tracing specific metabolic pathways. Its dihydrochloride form enhances stability and solubility, making it suitable for various experimental conditions .

Properties

IUPAC Name

2,6-diamino(213C)hexanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/i5+1;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBURJFZIMRPCZ-XLCWSWKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[13CH](C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583876
Record name (2-~13~C)Lysine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286437-17-0
Record name (2-~13~C)Lysine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-Lysine-2-13C dihydrochloride
Reactant of Route 2
DL-Lysine-2-13C dihydrochloride
Reactant of Route 3
DL-Lysine-2-13C dihydrochloride
Reactant of Route 4
DL-Lysine-2-13C dihydrochloride
Reactant of Route 5
DL-Lysine-2-13C dihydrochloride
Reactant of Route 6
DL-Lysine-2-13C dihydrochloride

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